molecular formula C15H15NO B1317285 2-(4-Isopropylbenzoyl)pyridine CAS No. 206357-76-8

2-(4-Isopropylbenzoyl)pyridine

Cat. No.: B1317285
CAS No.: 206357-76-8
M. Wt: 225.28 g/mol
InChI Key: LADFKBHPBOIEAA-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-isopropylbenzoyl group

Scientific Research Applications

2-(4-Isopropylbenzoyl)pyridine has several scientific research applications:

Future Directions

: Rieke Metals, Inc. - 2-(4-Isopropylbenzoyl)pyridine : Phthalazines and phthalazine hybrids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylbenzoyl)pyridine typically involves multi-step reactions. One common method starts with 2-pyridinecarboxaldehyde, which undergoes a Grignard reaction with 4-isopropylbenzoyl chloride in the presence of magnesium and iodine in tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylbenzoyl)pyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields oxidized derivatives, while reduction with LiAlH4 produces reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzoyl)pyridine and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit specific enzymes or receptors, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar structural features.

    4-Isopropylbenzoyl chloride: A precursor used in the synthesis of 2-(4-Isopropylbenzoyl)pyridine.

    2-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and a 4-isopropylbenzoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler pyridine derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research into its properties and applications will likely uncover new uses and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADFKBHPBOIEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582881
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206357-76-8
Record name [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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